molecular formula C11H12O3 B098060 Ethyl 3-oxo-2-phenylpropanoate CAS No. 17838-69-6

Ethyl 3-oxo-2-phenylpropanoate

Cat. No.: B098060
CAS No.: 17838-69-6
M. Wt: 192.21 g/mol
InChI Key: NLEKOKANBOZZLQ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-phenylpropanoate, also known as ethyl benzoylacetate, is an organic compound with the molecular formula C₁₁H₁₂O₃. It is a colorless to pale yellow liquid with a pleasant aroma, often described as having a brandy-like scent. This compound is used in various applications, including as an intermediate in organic synthesis and as a flavoring agent in the food industry .

Preparation Methods

Ethyl 3-oxo-2-phenylpropanoate can be synthesized through several methods. One common synthetic route involves the condensation of ethyl acetate with benzoyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:

Industrial production methods often involve similar synthetic routes but may use different catalysts or reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Ethyl 3-oxo-2-phenylpropanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions include benzoylformic acid, ethyl 3-hydroxy-2-phenylpropanoate, and various substituted derivatives .

Scientific Research Applications

Ethyl 3-oxo-2-phenylpropanoate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 3-oxo-2-phenylpropanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

Ethyl 3-oxo-2-phenylpropanoate, also known as ethyl benzoylacetate, is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anthelmintic, and cytotoxic properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

C11H12O3\text{C}_11\text{H}_{12}\text{O}_3

This compound features a carbonyl group adjacent to an ethyl ester and a phenyl group, contributing to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, Mahmood et al. (2017) evaluated the antimicrobial efficacy of several derivatives against common pathogens. The Minimum Inhibitory Concentration (MIC) values reported were as follows:

PathogenMIC (mg/ml)
E. sakazakii0.125
E. coli0.083
S. aureus0.073
K. pneumoniae0.109

These results indicate that the compounds derived from this compound are potent against multidrug-resistant strains, making them promising candidates for further development as antimicrobial agents .

Anthelmintic Activity

In addition to its antimicrobial properties, this compound has shown significant anthelmintic activity. The effectiveness of various concentrations of synthesized derivatives was tested against Pheretima posthuma and Ascaridia galli. The results are summarized in the following tables:

Anthelmintic Activity Against Pheretima posthuma

CompoundConcentration (mg/ml)Paralysis Time (min)Death Time (min)
1510.50 ± 2.2941.33 ± 1.52
107.33 ± 2.5620.66 ± 1.15
204.66 ± 1.5211.33 ± 1.52
Albendazole 512.66 ± 1.5249.67 ± 1.52

Anthelmintic Activity Against Ascaridia galli

CompoundConcentration (mg/ml)Paralysis Time (min)Death Time (min)
1510.66 ± 2.5264.16 ± 2.75
108.44 ± 1.5048.33 ± 1.52
206.83 ± 1.0441.86 ± 3.09
Albendazole 510-

The data indicates that the synthesized derivatives exhibit better anthelmintic activity compared to the standard drug albendazole, particularly at higher concentrations .

Cytotoxicity

Cytotoxicity studies have also been conducted to assess the safety profile of this compound derivatives in comparison to established chemotherapeutics like etoposide. The lethal concentration (LC50) values for the tested compounds ranged from 280 to 765 µg/ml , which are significantly higher than the LC50 value for etoposide (9.8 µg/ml ). This suggests a favorable safety margin for these compounds in therapeutic applications .

Case Studies

In a study published in Frontiers in Chemistry, researchers synthesized various derivatives of ethyl benzoylacetate and evaluated their biological activities comprehensively . The study highlighted the potential of these compounds not only as antimicrobial and anthelmintic agents but also as candidates for further pharmacological development due to their favorable bioactivity profiles.

Properties

IUPAC Name

ethyl 3-oxo-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEKOKANBOZZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340228
Record name Ethyl 3-oxo-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17838-69-6
Record name Ethyl 3-oxo-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Ethyl 3-oxo-2-phenylpropanoate in the synthesis of crown ethers?

A1: this compound acts as a crucial starting material in the synthesis of 3-phenyl chromenone-crown ethers []. The research demonstrates its reaction with trihydroxy benzenes in the presence of H2SO4 to yield 3-phenyl- and 3-(p-methoxyphenyl)-7,8-dihydroxy and -6,7-dihydroxychromenones. These chromenone derivatives are subsequently reacted with bis-dihalides of poly-glycols to form the desired crown ether structures [].

Q2: How is the structure of the synthesized crown ethers confirmed in this research?

A2: The synthesized 3-phenyl chromenone-crown ethers are characterized using a combination of spectroscopic techniques, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), and high-resolution mass spectrometry []. Additionally, elemental analysis is employed to further confirm the elemental composition of the final products []. This multi-faceted approach ensures the accurate identification and structural elucidation of the novel crown ether compounds.

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